- Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1), Bioorganic & Medicinal Chemistry Letters, 2007, 17(8), 2179-2183
Cas no 937366-57-9 (3-(2,5-Dichloropyrimidin-4-yl)-1H-indole)
937366-57-9 structure
Product Name:3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
CAS-Nr.:937366-57-9
MF:C12H7Cl2N3
MW:264.110080003738
MDL:MFCD17392851
CID:1040096
PubChem ID:56655376
Update Time:2024-10-26
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
- 3-(2,5-Dichloro-4-pyrimidinyl)-1H-indole (ACI)
- EN300-7355635
- 3-(2,5-dichloro-pyrimidin-4-yl)-1H-indole
- FBEYVYDAVBOFOJ-UHFFFAOYSA-N
- W13000
- 937366-57-9
- AKOS016006647
- Z3235028906
- 3-(2,5-DICHLORO-4-PYRIMIDINYL)-1H-INDOLE
- CS-W000436
- SCHEMBL517461
- AS-64598
- MFCD17392851
- DB-330584
- DTXSID90718182
-
- MDL: MFCD17392851
- Inchi: 1S/C12H7Cl2N3/c13-9-6-16-12(14)17-11(9)8-5-15-10-4-2-1-3-7(8)10/h1-6,15H
- InChI-Schlüssel: FBEYVYDAVBOFOJ-UHFFFAOYSA-N
- Lächelt: ClC1N=C(C2C3C(=CC=CC=3)NC=2)C(Cl)=CN=1
Berechnete Eigenschaften
- Genaue Masse: 263.0017026g/mol
- Monoisotopenmasse: 263.0017026g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 17
- Anzahl drehbarer Bindungen: 1
- Komplexität: 277
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topologische Polaroberfläche: 41.6Ų
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | D438258-1mg |
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 1mg |
$190.00 | 2023-05-18 | ||
| TRC | D438258-10mg |
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 10mg |
$1499.00 | 2023-05-18 | ||
| Chemenu | CM147281-1g |
3-(2,5-dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 95% | 1g |
$729 | 2021-08-05 | |
| Ambeed | A171252-100mg |
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 95% | 100mg |
$121.0 | 2025-04-15 | |
| Ambeed | A171252-250mg |
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 95% | 250mg |
$242.0 | 2025-04-15 | |
| Ambeed | A171252-1g |
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 95% | 1g |
$653.0 | 2025-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92387-100mg |
3-(2,5-dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 95% | 100mg |
¥1390.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92387-250mg |
3-(2,5-dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 95% | 250mg |
¥2261.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92387-1g |
3-(2,5-dichloropyrimidin-4-yl)-1H-indole |
937366-57-9 | 95% | 1g |
¥5184.0 | 2024-04-16 | |
| abcr | AB488730-100mg |
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole; . |
937366-57-9 | 100mg |
€403.10 | 2025-02-18 |
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran , Tetrahydrofuran ; 0 °C; 0.5 h, 0 °C
1.2 1 h, rt; rt → 60 °C; 1.5 h, 60 °C
1.2 1 h, rt; rt → 60 °C; 1.5 h, 60 °C
Referenz
- Preparation of heterocyclic compounds and uses thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 3 h, 75 °C
Referenz
- Aminopyrimidine derivatives as inhibitors of cyclin-dependent kinase 7 (CDK7) and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Methylmagnesium iodide Solvents: Diethyl ether , 1,2-Dichloroethane ; 0 °C; 0 °C; 30 min, 0 °C; 30 min, rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referenz
- Preparation of pyrimidine derivatives for treatment of cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran , Tetrahydrofuran ; 10 min, 0 °C; 30 min, 0 - 2 °C
1.2 0 - 2 °C; 1 h, 25 °C; 25 °C → 60 °C; 1.5 h, 60 °C; 60 °C → 25 °C
1.3 Reagents: Acetic acid ; 25 °C
1.4 Solvents: Tetrahydrofuran , Water ; 20 min, 60 °C
1.2 0 - 2 °C; 1 h, 25 °C; 25 °C → 60 °C; 1.5 h, 60 °C; 60 °C → 25 °C
1.3 Reagents: Acetic acid ; 25 °C
1.4 Solvents: Tetrahydrofuran , Water ; 20 min, 60 °C
Referenz
- Structure- and Reactivity-Based Development of Covalent Inhibitors of the Activating and Gatekeeper Mutant Forms of the Epidermal Growth Factor Receptor (EGFR), Journal of Medicinal Chemistry, 2013, 56(17), 7025-7048
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride ; 30 min, rt; rt → 80 °C; 1 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min
Referenz
- Pyrimidine amine compounds, its preparation method and application, China, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Methylmagnesium iodide Solvents: Dichloromethane ; 0 °C; 30 min, 0 °C
1.2 2 h, 0 °C → rt
1.3 Reagents: Water ; cooled
1.2 2 h, 0 °C → rt
1.3 Reagents: Water ; cooled
Referenz
- Compound as cyclin-dependent kinase inhibitor, and application thereof, China, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: 2-Pentanol ; 3 h, 110 °C
Referenz
- Pyrimidine-benzene-1,3-diamine-acrylamide derivatives as EGFR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Methylmagnesium bromide Solvents: 1,2-Dichloroethane ; 0 °C
1.2 10 min, 0 °C; 14 h, reflux
1.2 10 min, 0 °C; 14 h, reflux
Referenz
- Preparation of heteroaryl compounds for kinase inhibition, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Methylmagnesium bromide Solvents: Tetrahydrofuran ; 0.5 h, 0 °C
1.2 1 h, rt; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid ; 10 min, rt
1.2 1 h, rt; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid ; 10 min, rt
Referenz
- Preparation of (substituted phenyl) (substituted pyrimidine) amino derivative as anticancer drugs, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 3 h, 75 °C
Referenz
- Preparation of indolylpyrimidinylaminophenylpicolinamide derivatives and analogs for use as CDK7 inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran , Tetrahydrofuran ; 10 min, 0 °C; 30 min, 0 - 2 °C
1.2 0 - 2 °C; 2 °C → rt; 1 h, rt; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; rt; 20 min, 60 °C
1.2 0 - 2 °C; 2 °C → rt; 1 h, rt; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; rt; 20 min, 60 °C
Referenz
- Aminopyrimidine compounds as FGFR inhibitor and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran , Tetrahydrofuran ; 10 min, 0 °C; 0.5 h, 0 - 2 °C
1.2 0 - 2 °C; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; rt; 20 min, 60 °C
1.2 0 - 2 °C; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; rt; 20 min, 60 °C
Referenz
- Preparation of 2-(2,4,5-substituted-anilino)pyrimidine derivatives as EGFR modulators useful for treating cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Methylmagnesium bromide Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 45 min, 0 °C
1.2 Solvents: Tetrahydrofuran ; 45 min, rt; rt → 60 °C; 1.5 h, 60 °C
1.3 Reagents: Acetic acid Solvents: Water ; 15 min, 60 °C
1.2 Solvents: Tetrahydrofuran ; 45 min, rt; rt → 60 °C; 1.5 h, 60 °C
1.3 Reagents: Acetic acid Solvents: Water ; 15 min, 60 °C
Referenz
- Selective Covalent Targeting of Mutated EGFR(T790M) with Chlorofluoroacetamide-Pyrimidines, ACS Medicinal Chemistry Letters, 2020, 11(6), 1137-1144
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Methylmagnesium bromide Solvents: Tetrahydrofuran , Water ; 0 °C; 30 min, 0 °C; 30 min, 0 °C
1.2 0 °C; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; rt; 20 min, 60 °C
1.2 0 °C; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; rt; 20 min, 60 °C
Referenz
- Class of CDK inhibitor based on organic arsenic compds, preparation method and application thereof, China, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: 1,2-Dimethoxyethane ; 5 min, rt
1.2 Solvents: 1,2-Dimethoxyethane ; rt; overnight, 80 °C
1.3 Reagents: Water ; 0 °C
1.2 Solvents: 1,2-Dimethoxyethane ; rt; overnight, 80 °C
1.3 Reagents: Water ; 0 °C
Referenz
- Discovery of Potent and Wild-Type-Sparing Fourth-Generation EGFR Inhibitors for Treatment of Osimertinib-Resistance NSCLC, Journal of Medicinal Chemistry, 2023, 66(10), 6849-6868
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran ; 10 min, 0 °C; 30 min, 0 - 2 °C
1.2 0 - 2 °C; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C; 60 °C → 25 °C
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; 25 °C; 20 min, 60 °C
1.2 0 - 2 °C; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C; 60 °C → 25 °C
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; 25 °C; 20 min, 60 °C
Referenz
- Preparation methods and polyamide compounds for modulating myotonic dystrophy 1, World Intellectual Property Organization, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Methylmagnesium bromide Solvents: Tetrahydrofuran ; 10 min, 0 °C; 3 h, 60 °C
Referenz
- Preparation of substituted tetrahydroisoquinolinylaminopyridines and pyrrolopyridinylphenyldialkyl phosphine and their analogs as HPK1 inhibitors for treating cancers, World Intellectual Property Organization, , ,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Methylmagnesium bromide Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 1 h, rt; 1.5 h, rt → 60 °C; 60 °C → rt
1.2 1 h, rt; 1.5 h, rt → 60 °C; 60 °C → rt
Referenz
- Preparation of 2-anilinopyrimidine derivatives as EGFR/ALK inhibitors for prevention/treatment of cancer, China, , ,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Methylmagnesium chloride Solvents: 1,2-Dichloroethane , Tetrahydrofuran ; 15 min, 0 °C
1.2 0 °C → rt; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C
1.2 0 °C → rt; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C
Referenz
- Compound containing conjugated allenamide structure, its preparation method, pharmaceutical composition containing the compound and application of the compound, China, , ,
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Raw materials
- Indole
- 2,4,5-Trichloropyrimidine
- 1-(benzenesulfonyl)-3-(2,5-dichloropyrimidin-4-yl)-1H-indole
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Preparation Products
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:937366-57-9)3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
Bestellnummer:A1094898
Bestandsstatus:in Stock
Menge:100mg/250mg/1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 20:13
Preis ($):191.0/310.0/713.0
Email:sales@amadischem.com
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Verwandte Literatur
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
937366-57-9 (3-(2,5-Dichloropyrimidin-4-yl)-1H-indole) Verwandte Produkte
- 1373265-62-3(2-Chloro-4-[4-(1-naphthalenyl)phenyl]-quinazoline)
- 1059735-29-3(2-Chloro-4-(1H-indol-5-yl)quinazoline)
- 5185-55-7(2-chloro-6-methyl-4-phenylquinazoline)
- 1032452-86-0(3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole)
- 23094-01-1(2-\u200b(Benzoylthio)\u200b-acetic Acid Ethyl Ester)
- 945016-62-6(3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole)
- 1356963-19-3(3-(2,5-dichloropyrimidin-4-yl)-1-methylindole)
- 108276-41-1(Quinazoline, 2-chloro-7-methyl-4-phenyl-)
- 29874-83-7(2-Chloro-4-phenylquinazoline)
- 945016-63-7(3-(2-Chloropyrimidin-4-yl)-1H-indole)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:937366-57-9)3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
Reinheit:99%/99%/99%
Menge:100mg/250mg/1g
Preis ($):191.0/310.0/713.0